molecular formula C19H20N4O2S B4585075 2-(1,3-benzothiazol-2-yl)-4-methyl-5-(3-methylbutyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

2-(1,3-benzothiazol-2-yl)-4-methyl-5-(3-methylbutyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

Cat. No. B4585075
M. Wt: 368.5 g/mol
InChI Key: PBFCWRKZOTZIEW-UHFFFAOYSA-N
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Description

This compound belongs to a class of chemicals known for their complex molecular frameworks, incorporating elements from benzothiazole and pyrazolopyridine families. These classes are frequently explored for their diverse biological activities and potential applications in various fields of chemistry and pharmacology.

Synthesis Analysis

The synthesis of compounds within this family often involves novel methodologies, including microwave-assisted reactions and regioselective cyclocondensation, enabling the creation of fully substituted pyrazolo[3,4-b]pyridines with functionalized products in a single step. Notably, a study by Charris-Molina et al. (2017) demonstrated a regioselective manner of preparation using microwave-assisted reactions for related compounds, showcasing the efficiency and versatility of modern synthetic approaches (Charris-Molina et al., 2017).

Scientific Research Applications

Novel Synthetic Methodologies and Chemical Properties

Research has shown innovative approaches to synthesizing related heterocyclic compounds. For instance, a novel series of fully substituted pyrazolo[3,4-b]pyridines was prepared in a regioselective manner, showcasing the versatility of using substrates such as 3-(3-oxo-2-benzofuran-1(3H)-ylidene)pentane-2,4-dione for cyclocondensation reactions. This highlights the potential for developing synthetic routes for complex molecules, including the target compound, which could be applied in various fields such as materials science and chemical synthesis (Charris-Molina et al., 2017).

Biological Activities and Applications

Several studies on compounds with structural similarities to 2-(1,3-Benzothiazol-2-yl)-4-methyl-5-(3-methylbutyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione have revealed a range of biological activities. For example, derivatives of pyrazolopyridine have been evaluated for their antioxidant properties, suggesting potential applications in the development of new therapeutic agents (Gouda, 2012). Furthermore, unique pyrano[4,3-c][2]benzopyran-1,6-dione derivatives have shown cytotoxic activities, indicating possible uses in cancer research (Wang et al., 2005).

properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-methyl-5-(3-methylbutyl)-1H-pyrazolo[4,3-c]pyridine-3,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2S/c1-11(2)8-9-22-12(3)17-14(10-16(22)24)21-23(18(17)25)19-20-13-6-4-5-7-15(13)26-19/h4-7,10-11,21H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFCWRKZOTZIEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=O)N1CCC(C)C)NN(C2=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,3-benzothiazol-2-yl)-4-methyl-5-(3-methylbutyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Reactant of Route 2
2-(1,3-benzothiazol-2-yl)-4-methyl-5-(3-methylbutyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Reactant of Route 3
2-(1,3-benzothiazol-2-yl)-4-methyl-5-(3-methylbutyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Reactant of Route 4
2-(1,3-benzothiazol-2-yl)-4-methyl-5-(3-methylbutyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Reactant of Route 5
2-(1,3-benzothiazol-2-yl)-4-methyl-5-(3-methylbutyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione
Reactant of Route 6
2-(1,3-benzothiazol-2-yl)-4-methyl-5-(3-methylbutyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione

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